Antimicrobial Potency: Target Scaffold Lacking Direct Data, Class Provides Performance Range
No direct quantitative antimicrobial data (MIC) are available for the exact target compound against any microorganism. Therefore, a direct head-to-head comparison cannot be performed. The strongest available evidence is a class-level inference from a study on twelve closely related 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. The most active compound in that series, compound '5l' (R=4-NO2, R1=3-Cl on the phenyl rings), demonstrated an MIC of 3.91 µg/mL against *Staphylococcus aureus* 209, which is half the potency of the reference drug Bifonazole (MIC 1.95 µg/mL) . This establishes a moderate potency benchmark for the class, but the specific impact of the 4-bromophenyl and acetyl groups is unknown and cannot be extrapolated.
| Evidence Dimension | Antimicrobial activity (MIC) against *S. aureus* 209 |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | Compound 5l (most active in-class analog, R=4-NO2, R1=3-Cl): MIC = 3.91 µg/mL; Reference drug Bifonazole: MIC = 1.95 µg/mL |
| Quantified Difference | Not applicable for target compound; class benchmark is ~2-fold less potent than Bifonazole |
| Conditions | Microbiological assay against *Staphylococcus aureus* 209 strain |
Why This Matters
This matters for selection because it reveals a critical knowledge gap: the specific compound's antimicrobial activity is unvalidated, making it impossible to prioritize it over analogs with proven class-competitive MIC values.
- [1] Matiichuk Y, Grozav A, Kostyshyn L, Yakovychuk N, Chaban T, Martyak R, et al. Synthesis, Antimicrobial and Anticancer Activities of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry. 2022;12(1):706-17. View Source
